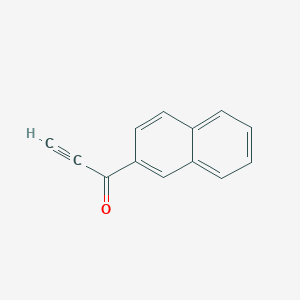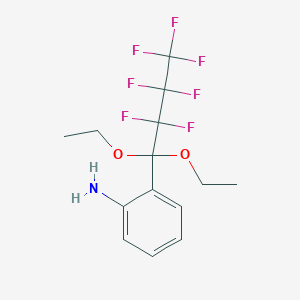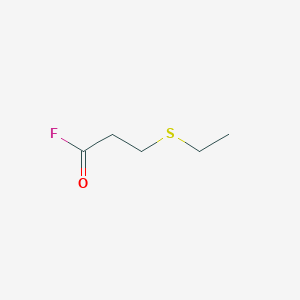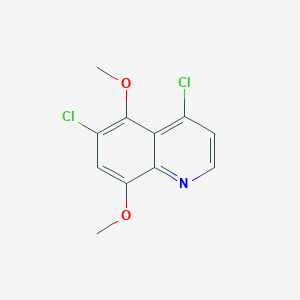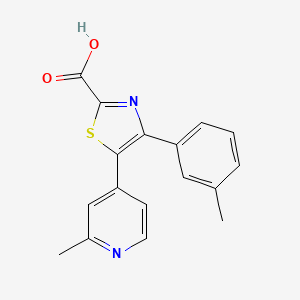
5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid: is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a pyridyl group, a methylphenyl group, and a carboxylic acid functional group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 2-methyl-4-pyridinecarboxaldehyde with 3-methylbenzaldehyde in the presence of a thioamide, followed by cyclization to form the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
- Oxidation of the methyl groups can yield aldehydes or carboxylic acids.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, it is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methyl-4-pyridyl-1,3-thiazole-2-carboxylic acid: Lacks the 3-methylphenyl group, making it less hydrophobic.
4-(3-Methylphenyl)-1,3-thiazole-2-carboxylic acid: Lacks the 2-methyl-4-pyridyl group, affecting its binding affinity to certain targets.
5-(2-Methyl-4-pyridyl)-1,3-thiazole-2-carboxylic acid: Lacks the 3-methylphenyl group, altering its electronic properties.
Uniqueness: The presence of both the 2-methyl-4-pyridyl and 3-methylphenyl groups in 5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid provides a unique combination of hydrophobicity and electronic properties, making it a versatile compound for various applications.
Properties
CAS No. |
365429-01-2 |
|---|---|
Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2S/c1-10-4-3-5-12(8-10)14-15(22-16(19-14)17(20)21)13-6-7-18-11(2)9-13/h3-9H,1-2H3,(H,20,21) |
InChI Key |
FTXGPQPCFKBFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C(=O)O)C3=CC(=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
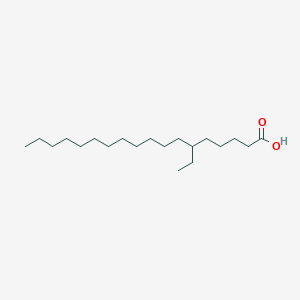


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
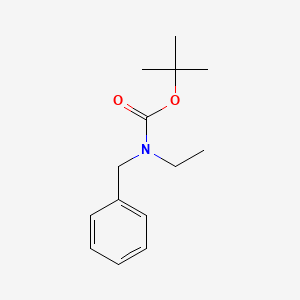
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)

![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
